Methyl 5-(bromomethyl)nicotinate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

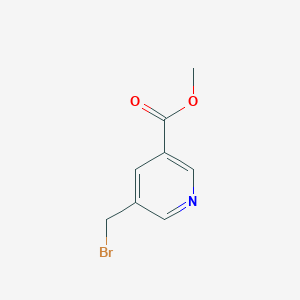

Structure

3D Structure

属性

IUPAC Name |

methyl 5-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZXIAKNBQNDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565663 | |

| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877624-38-9 | |

| Record name | Methyl 5-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Reaction Methodologies of Methyl 5 Bromomethyl Nicotinate

Precursor Compounds and Starting Materials in Synthetic Pathways

The synthesis of methyl 5-(bromomethyl)nicotinate relies on several key precursor compounds, each offering a different strategic approach to the final product.

Methyl 5-methylnicotinate as a Raw Material for Bromination

The most direct and commonly employed route to this compound involves the bromination of methyl 5-methylnicotinate. chemicalbook.com This process typically utilizes a radical bromination reaction, where the methyl group at the 5-position of the pyridine (B92270) ring is selectively halogenated. This precursor is favored due to its commercial availability and the straightforward nature of the subsequent bromination step.

5-Methylnicotinic Acid as a Starting Material in Multi-step Synthesis

In a multi-step approach, 5-methylnicotinic acid serves as a fundamental starting material. google.comnih.gov This pathway first involves the oxidation of 3,5-lutidine to produce 5-methylnicotinic acid. google.comgoogle.com Subsequently, the carboxylic acid is esterified to yield methyl 5-methylnicotinate, which then undergoes bromination as described in the previous section. One method for the synthesis of 5-methylnicotinic acid involves using 3,5-dimethyl pyridine as a starting material with potassium permanganate (B83412) as an oxidizing agent in water. google.com Another approach utilizes concentrated sulfuric acid as a solvent and hydrogen peroxide to oxidize 3,5-lutidine. google.com

Methyl 5-bromonicotinate as a Precursor in Synthesis

Methyl 5-bromonicotinate is another viable precursor, although its use in the synthesis of this compound is less direct and involves transformation of the bromo substituent on the pyridine ring. nih.gov The synthesis of methyl 5-bromonicotinate itself typically starts from 5-bromonicotinic acid, which is esterified using methanol (B129727) in the presence of a catalyst like concentrated sulfuric acid. 5-bromonicotinic acid can be synthesized by brominating nicotinic acid.

Established Synthetic Procedures and Mechanistic Insights

The conversion of methyl 5-methylnicotinate to this compound is predominantly achieved through a radical-catalyzed reaction.

Radical-Catalyzed Wohl–Ziegler Bromination Utilizing N-Bromosuccinimide (NBS) and Radical Initiators (e.g., AIBN)

The Wohl-Ziegler bromination is a well-established method for the allylic and benzylic bromination of hydrocarbons and is effectively applied to the synthesis of this compound. mychemblog.comthermofisher.comwikipedia.org This reaction employs N-bromosuccinimide (NBS) as the brominating agent, which provides a low, constant concentration of bromine radicals, minimizing side reactions. organic-chemistry.orgmasterorganicchemistry.com The reaction is initiated by a radical initiator, such as dibenzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN), which decomposes upon heating to generate radicals that propagate the chain reaction. chemicalbook.commychemblog.com

The mechanism proceeds via a free-radical chain process. mychemblog.comyoutube.com The initiator first generates a radical, which then abstracts a hydrogen atom from the methyl group of methyl 5-methylnicotinate to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule, generated in situ from NBS, to form the desired product and a bromine radical, which continues the chain. youtube.com

Optimization of Reaction Conditions: Temperature, Solvent (e.g., Carbon Tetrachloride), and Reagent Equivalents

The efficiency of the Wohl-Ziegler bromination is highly dependent on the reaction conditions.

Temperature: The reaction is typically carried out at reflux temperature to ensure the decomposition of the radical initiator and to drive the reaction forward. chemicalbook.com For instance, a procedure using dibenzoyl peroxide as the initiator specifies refluxing for approximately three hours. chemicalbook.com Another example using AIBN as the initiator heats the reaction mixture at 80°C for 8 hours. mychemblog.com

Solvent: Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for Wohl-Ziegler reactions. organic-chemistry.org Its advantages include being a good solvent for the reactants while being a poor solvent for the succinimide (B58015) byproduct, which floats to the surface, indicating the reaction's completion. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents like o-dichlorobenzene have been used. mychemblog.com Acetonitrile (B52724) has also been noted as a suitable alternative solvent. organic-chemistry.org

Reagent Equivalents: The stoichiometry of the reagents is crucial for maximizing the yield and minimizing side products. Typically, a slight excess of NBS is used. One procedure details using 1 equivalent of NBS relative to methyl 5-methylnicotinate. chemicalbook.com Another example uses 2 equivalents of NBS. mychemblog.com The radical initiator is used in catalytic amounts, for example, 0.15 equivalents of dibenzoyl peroxide or a smaller amount of AIBN (approximately 0.04 equivalents). chemicalbook.commychemblog.com

Table 1: Summary of Synthetic Procedures for this compound

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 5-methylnicotinate | N-Bromosuccinimide, Dibenzoyl Peroxide | Carbon Tetrachloride | Reflux | 3 hours | Not specified | chemicalbook.com |

| Methoxyimino-o-tolyl-acetic acid methyl ester | N-Bromosuccinimide, AIBN | o-Dichlorobenzene | 80 °C | 8 hours | Not specified | mychemblog.com |

Purification Methodologies: Silica (B1680970) Gel Chromatography

Silica gel chromatography is a fundamental technique for the purification of this compound. rsc.orgrsc.org This method separates the target compound from impurities based on differences in their affinity for the stationary phase (silica gel) and the mobile phase (eluent). researchgate.netnih.gov The crude product, after synthesis, is typically dissolved in a suitable solvent and loaded onto a silica gel column. rsc.orgamazonaws.com

A common eluent system for the purification of nicotinic acid derivatives is a mixture of ethyl acetate (B1210297) and petroleum ether. rsc.orgrsc.org For instance, a gradient of ethyl acetate in petroleum ether, such as 1:12 or 1:6, has been successfully employed. rsc.org In some cases, a mixture of dichloromethane (B109758) and methanol (e.g., 20:1) is used. rsc.org The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. rsc.orgresearchgate.net The pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound. rsc.org

Table 1: Eluent Systems for Silica Gel Chromatography

| Eluent System | Ratio (v/v) | Application |

| Ethyl Acetate : Petroleum Ether | 1:12 | Purification of a nicotinic acid derivative. rsc.org |

| Ethyl Acetate : Petroleum Ether | 1:6 | Purification of a reaction product. rsc.org |

| Dichloromethane : Methanol | 20:1 | Purification of ethyl 6-(bromomethyl)nicotinate. rsc.org |

| Dichloromethane : Petroleum Ether | 2:5 | Purification of a reaction product. rsc.org |

| Petroleum Ether : Ethyl Acetate | 1:3 | Purification of a reaction product. rsc.org |

Multi-step Synthetic Routes from 5-Methylnicotinic Acid

A common and effective route for the synthesis of this compound begins with 5-Methylnicotinic acid. researchgate.net This multi-step process involves esterification, reduction, conversion to a hydrobromide salt, and finally, bromination.

Esterification to Methyl 5-methylnicotinate

The first step is the esterification of 5-Methylnicotinic acid to form Methyl 5-methylnicotinate. ontosight.ai This is typically achieved by reacting 5-Methylnicotinic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid. ontosight.aichemicalbook.com

In one procedure, thionyl chloride is added dropwise to a solution of 5-Methylnicotinic acid in methanol under a nitrogen atmosphere, maintaining the temperature between 20-25°C. chemicalbook.com The reaction mixture is then refluxed for several hours. chemicalbook.com After completion, the methanol is evaporated, and the residue is neutralized to obtain the crude Methyl 5-methylnicotinate, which can be purified by recrystallization or chromatography. chemicalbook.com An alternative method involves refluxing 5-Methylnicotinic acid in methanol with concentrated sulfuric acid as the catalyst.

Table 2: Synthesis of Methyl 5-methylnicotinate

| Starting Material | Reagents | Solvent | Conditions | Yield |

| 5-Methylnicotinic acid | Methanol, Thionyl chloride | Methanol | Reflux, 4h | 98.2% chemicalbook.com |

| 5-Methylnicotinic acid | Methanol, Sulfuric acid | Methanol | Reflux, 15h | Not specified |

Reduction to 5-methyl-3-pyridinemethanol

The subsequent step involves the reduction of the ester group in Methyl 5-methylnicotinate to a hydroxyl group, yielding 5-methyl-3-pyridinemethanol. researchgate.net A common reducing agent for this transformation is sodium borohydride (B1222165) in methanol. researchgate.net The Methyl 5-methylnicotinate is suspended in methanol, and sodium borohydride is added portion-wise. researchgate.net The reaction mixture is stirred until the starting material is consumed. researchgate.net

Conversion to 5-methyl-3-pyridinemethanol hydrobromide

The resulting 5-methyl-3-pyridinemethanol is then converted to its hydrobromide salt. This is typically achieved by treating the alcohol with hydrobromic acid. This step protonates the pyridine nitrogen, increasing its stability and preparing the molecule for the subsequent bromination step.

Alkylation Reactions Involving Methyl 5-bromonicotinate as an Intermediate

Methyl 5-bromonicotinate is a versatile intermediate used in various alkylation reactions. The bromine atom at the 5-position of the pyridine ring is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of various alkyl or other functional groups at this position.

These alkylation reactions are often catalyzed by transition metals, such as palladium, in cross-coupling reactions. The ester group can also be a site for chemical modification, although the bromomethyl group is generally more reactive towards nucleophiles. The ability of Methyl 5-bromonicotinate to undergo these alkylation reactions makes it a valuable building block in the synthesis of a wide range of complex molecules with potential pharmaceutical applications. Such reactions are subject to the same constraints as other SN2 reactions, where primary and methyl halides are the most reactive. libretexts.org

Advanced Synthetic Strategies and Emerging Techniques

The quest for more efficient, environmentally friendly, and selective chemical syntheses has driven the exploration of advanced techniques in organic chemistry. For a compound like this compound, these strategies can offer substantial improvements over classical methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products. ajrconline.org This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, a contrast to conventional heating methods that rely on thermal conductivity. rasayanjournal.co.in The result can be a rapid and uniform temperature increase throughout the reaction medium, which can significantly reduce reaction times from hours to minutes. ajrconline.orgnih.gov

While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented in publicly available literature, the principles of this technology can be applied to its known synthetic routes. A common method for the synthesis of this compound involves the bromination of Methyl 5-methylnicotinate using N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide. chemicalbook.com

Conventional vs. Potential Microwave-Assisted Synthesis:

| Parameter | Conventional Method | Potential Microwave-Assisted Method |

| Heating | Oil bath, reflux | Direct microwave irradiation |

| Reaction Time | Several hours chemicalbook.com | Potentially minutes ajrconline.orgnih.gov |

| Energy Efficiency | Lower | Higher rasayanjournal.co.in |

| Yield | Variable | Potentially higher ajrconline.org |

| Side Reactions | Possible due to prolonged heating | Potentially reduced ajrconline.org |

The application of microwave irradiation to the bromination of Methyl 5-methylnicotinate could lead to a more controlled and rapid reaction, potentially minimizing the formation of impurities and simplifying the purification process. ajrconline.orgrasayanjournal.co.in

Stereoselective synthesis is a critical aspect of modern drug discovery and development, focusing on the preferential formation of one stereoisomer over others. However, in the context of this compound, the molecule itself is achiral. Therefore, stereoselective synthesis is not directly applicable to its preparation.

The significance of stereoselectivity would arise in reactions involving this compound as a reactant to synthesize a chiral product. For instance, if it were used to alkylate a prochiral enolate, the subsequent reaction conditions could be tuned to favor the formation of one enantiomer or diastereomer. While no specific literature on the stereoselective synthesis of this compound exists due to its achiral nature, the broader field of stereoselective synthesis is rich with methodologies that could be relevant in its downstream applications. nih.gov

Yield Optimization and Scalability Studies in this compound Production

Optimizing the yield and ensuring the scalability of a synthetic process are paramount for the industrial production of any chemical compound.

The synthesis of this compound typically starts from Methyl 5-methylnicotinate. chemicalbook.com A documented lab-scale synthesis involves reacting Methyl 5-methylnicotinate with NBS and dibenzoyl peroxide in carbon tetrachloride under reflux for 3 hours. chemicalbook.com

Key Parameters for Yield Optimization:

| Parameter | Influence on Yield | Potential Optimization Strategy |

| Reagent Stoichiometry | The ratio of NBS and initiator to the starting material is crucial. | Fine-tuning the equivalents of NBS and initiator to maximize conversion while minimizing side reactions. |

| Solvent | The choice of solvent can affect reaction rate and solubility. | Screening various non-polar solvents to find the optimal medium. |

| Temperature | Reaction temperature influences the rate of radical initiation and propagation. | Precise temperature control to ensure efficient bromination without degradation. |

| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can promote side product formation. | Monitoring the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. ajrconline.org |

For large-scale production, the transition from laboratory glassware to industrial reactors presents several challenges. The efficient mixing of reagents, heat transfer, and post-reaction work-up are critical factors that need to be addressed. The production of nicotinates, in general, has seen significant technological development, with a focus on efficient starting materials and reaction technologies. researchgate.net While specific scalability studies for this compound are not widely published, the principles of chemical engineering and process optimization would be applied to ensure consistent quality and high yield on an industrial scale.

Based on a comprehensive review of available scientific literature, the direct applications of this compound in the specified areas of medicinal chemistry and drug discovery as outlined are not substantially documented in publicly accessible research. While the compound is recognized as a heterocyclic building block, detailed research findings specifically linking it as a key intermediate to the synthesis of Rupatadine, specific antisickling agents, particular anti-Mycobacterium tuberculosis agents, peptide synthesis applications, or as a modulator of the Farnesoid X Receptor (FXR) are not available in the searched sources.

Therefore, it is not possible to provide a detailed, evidence-based article on the specific applications requested in the prompt's outline. The compound is commercially available as a chemical intermediate, suggesting its utility in organic synthesis, but the explicit roles in the requested therapeutic areas are not detailed in the available literature.

Table of Mentioned Compounds

Applications in Medicinal Chemistry and Drug Discovery

Exploration in the Development of Targeted Therapeutics

Akt Inhibitors for Cancer Treatment

While research into derivatives of Methyl 5-(bromomethyl)nicotinate has explored various therapeutic avenues, a significant focus has been on the development of kinase inhibitors for cancer therapy. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers, making Akt a prime target for drug development.

Although direct inhibition of Akt by immediate derivatives of this compound is not extensively documented in publicly available research, the broader class of nicotinic acid derivatives has proven to be a valuable scaffold for developing potent kinase inhibitors. For instance, research has led to the design and synthesis of novel nicotinic acid-based compounds with selective and potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another crucial kinase involved in tumor angiogenesis. nih.gov

One notable derivative, compound 5c , emerged from a study focused on developing cytotoxic agents. This compound demonstrated promising inhibition of VEGFR-2 with an IC₅₀ value of 0.068 µM. nih.gov Furthermore, it exhibited superior selectivity for VEGFR-2 over other related kinases like EGFR and PDGFβ. nih.gov The compound was found to induce apoptosis in cancer cells, highlighting the potential of the nicotinic acid scaffold in creating effective anticancer agents that target key signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity as enzyme inhibitors and other therapeutic agents.

The biological activity of nicotinic acid derivatives can be significantly altered by introducing different chemical groups (substituents) onto the core structure. These modifications can affect the compound's binding affinity to its target, its selectivity, and its pharmacokinetic properties.

For example, in the development of VEGFR-2 inhibitors, specific substitutions on the nicotinic acid framework were found to be crucial for high potency. Compound 5c was identified as the most potent cytotoxic agent against various cancer cell lines, including HCT-15 and PC-3, even showing higher potency than the established drug Sorafenib against the HCT-15 line. nih.gov This enhanced activity is directly attributed to its specific substitution pattern, which allows for optimal interaction with the target enzyme.

In a different therapeutic context, various nicotinic acid derivatives were synthesized and evaluated for anti-inflammatory activity. nih.gov Within this series, compounds 4d, 4f, 4g, 4h, and 5b were identified as having the most potent activity, comparable to the standard drug Ibuprofen in their ability to inhibit inflammatory cytokines. nih.gov Another study on nicotinic acid derivatives found that those substituted with electron-donating groups, such as methoxy (B1213986) and hydroxyl, showed enhanced antioxidant activity. researchgate.net

The following table summarizes the biological activities of selected nicotinic acid derivatives based on their structural modifications.

| Compound | Target/Activity | Key Findings | Reference |

| Compound 5c | VEGFR-2 Inhibition / Cytotoxicity | Potent inhibitor with an IC₅₀ of 0.068 µM; more potent than Sorafenib against HCT-15 cancer cells. | nih.gov |

| Compounds 4h & 5b | COX-2 Inhibition / Anti-inflammatory | Exhibited significant anti-inflammatory activity; docking studies confirmed preferential binding to COX-2. | nih.gov |

| Various Derivatives | Antioxidant Activity | Derivatives with electron-donating groups (e.g., -OCH₃, -OH) showed higher antioxidant potential. | researchgate.net |

The three-dimensional shape (conformation) of a molecule and its specific interactions with a biological target are critical determinants of its efficacy. Conformational analysis and molecular docking studies are used to understand these interactions at an atomic level.

For nicotinic acid derivatives, these studies have provided valuable insights into their mechanism of action. Molecular docking of the potent VEGFR-2 inhibitor, compound 5c , into the enzyme's binding site revealed a binding mode similar to that of the FDA-approved drug Sorafenib. nih.gov This suggests that the derivative fits within the same pocket and establishes key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the receptor, explaining its high affinity. nih.gov

Similarly, docking studies were performed on anti-inflammatory nicotinic acid derivatives to understand their preferential inhibition of the COX-2 enzyme. nih.gov The results of these computational analyses were consistent with the observed biological activity, confirming that the specific conformation of the ligands allows for a snug fit into the COX-2 active site. nih.gov These investigations are crucial for structure-based drug design, enabling the rational optimization of lead compounds to enhance their binding affinity and selectivity. nih.gov

Stability Studies of this compound Derivatives in Biological Media

The stability of a potential drug candidate in biological media, such as blood plasma and liver microsomes, is a critical factor that determines its therapeutic viability. A compound must be stable enough to reach its target in the body before being metabolized and cleared.

Studies on nicotinic acid derivatives have addressed this crucial aspect. For instance, the ADME (absorption, distribution, metabolism, and excretion) profile of the potent anticancer agent compound 5c was evaluated and found to possess favorable drug-like properties. nih.gov In a separate investigation focused on developing a brain-permeable PET tracer based on a nicotinate (B505614) structure, modifications were made specifically to enhance stability. acs.org Researchers found that introducing a pyridine-fused lactone could increase microsomal stability. acs.org

The lead compound from this study, [¹⁸F]12 , demonstrated low retention in blood but was taken up by metabolic organs like the liver, providing important information about its in vivo distribution and clearance pathways. acs.org Such stability and pharmacokinetic studies are essential for predicting how a compound will behave in a living system and for ensuring it has a suitable half-life to exert its therapeutic effect.

Applications in Materials Science and Organic Synthesis

Use in the Synthesis of Crown Ethers and Lariat (B8276320) Ethers

The construction of host-guest chemical systems, such as crown ethers and their three-dimensional analogues, lariat ethers, often relies on the strategic assembly of pre-functionalized components. The reactive nature of methyl 5-(bromomethyl)nicotinate makes it a suitable precursor for introducing a nicotinic acid subunit as a side arm on a macrocyclic framework.

Nicotinic acid crown ethers are specialized macrocycles that incorporate the pyridine (B92270) nitrogen and ester functionalities into their structure, offering unique binding capabilities. These features can influence cation selectivity and provide sites for hydrogen bonding or further functionalization. The synthesis of such functionalized crown ethers can be achieved by reacting a diol with a dihalide under basic conditions. In this context, this compound serves as a key building block for creating a lariat ether, where the nicotinic acid ester group is tethered to the macrocycle. This appendage can modulate the complexation properties of the crown ether cavity for various metal and organic cations.

Nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) is a fundamental coenzyme in biological redox reactions. The development of synthetic NADH mimics is a major goal in biomimetic chemistry, aiming to create robust, recyclable reagents for asymmetric reductions. The core functional unit of NADH is the nicotinamide ring. This compound provides a direct route to incorporating the essential nicotinic acid scaffold into larger molecules designed to mimic the hydride-donating ability of natural NADH. By reacting the bromomethyl group with other molecular fragments, chemists can synthesize complex structures that replicate the coenzyme's function in controlled chemical reductions.

Precursor for Advanced Organic Building Blocks

In organic synthesis, a building block is a molecular unit used for the construction of more complex compounds. bldpharm.comchemicalbook.com this compound is a prime example of an advanced building block because it contains multiple reactive sites that can be addressed in a controlled manner. Its primary utility stems from the high reactivity of the bromomethyl group.

The synthesis of this building block is typically achieved through the radical bromination of methyl 5-methylnicotinate, commonly using N-bromosuccinimide (NBS) as the bromine source and dibenzoyl peroxide as a radical initiator. drugbank.com

The resulting compound is a versatile precursor for a variety of subsequent transformations. The bromomethyl group is an excellent leaving group in nucleophilic substitution reactions, enabling the attachment of the nicotinate (B505614) moiety to alcohols, amines, thiols, and other nucleophiles. This reactivity is fundamental to its role in medicinal chemistry and the synthesis of complex organic molecules, including new derivatives of nicotinic acid with potential anti-inflammatory or vasodilatory properties. nih.govmedchemexpress.comnih.gov For instance, it is a precursor in the synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate, a molecule designed to target cardiovascular diseases. rsc.org

Table 1: Key Reactions of this compound as a Building Block

| Reaction Type | Reagent/Partner | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Alcohols (R-OH) | Ether | Introduction of alkoxy sidechains |

| Nucleophilic Substitution | Amines (R-NH2) | Secondary Amine | Building blocks for pharmaceuticals |

| Nucleophilic Substitution | Azide Ion (N3-) | Azide Derivative | Precursor for "click chemistry" reactions |

| Coupling Reactions | Various | Complex Molecules | Used in multi-step organic synthesis |

Development of Novel Functional Materials

The unique electronic properties of the pyridine ring make it a valuable component in the design of functional organic materials. Pyridine derivatives are electron-deficient and can act as electron acceptors or transporters, a property that is exploited in optoelectronics and other materials science applications. nih.gov this compound provides a convenient method for integrating this functional pyridine unit into larger systems like polymers or complex dyes.

Photochromic materials can change their color reversibly upon exposure to light, and this switching is often accompanied by a change in other properties, such as luminescence. This makes them suitable for applications in optical data storage and molecular switches. The performance of these materials is heavily dependent on their molecular structure. Pyridine-containing compounds are of significant interest for use as electron-transporting materials in organic light-emitting diodes (OLEDs). nih.gov The ability to control frontier energy levels (HOMO/LUMO) by modifying the pyridine core and its substituents is crucial for designing efficient devices. nih.gov this compound can be used as a starting material to synthesize more elaborate molecules where the nicotinic acid ester moiety is part of a larger conjugated system designed to exhibit specific photo-responsive or luminescent behavior.

Thermosalient materials, or "jumping crystals," are a fascinating class of smart materials that convert thermal energy directly into mechanical motion. researchgate.net This effect arises from a rapid and anisotropic change in the crystal's unit cell dimensions during a temperature-induced phase transition. researchgate.net The discovery of new thermosalient materials is driven by the synthesis and crystallographic analysis of novel compounds. The design principles often involve creating molecules that can adopt different conformations or packing arrangements with small energy differences. While no specific thermosalient materials based on this compound have been reported, the incorporation of rigid, polar heterocyclic moieties like the pyridine ring is a known strategy in the design of new crystalline materials. The exploration of nicotinic acid derivatives in this context represents a potential avenue for discovering new functional materials with unique thermomechanical properties.

Analytical and Spectroscopic Characterization of Methyl 5 Bromomethyl Nicotinate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical structure of Methyl 5-(bromomethyl)nicotinate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to provide unambiguous structural evidence.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of hydrogen atoms within the this compound molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals provide definitive confirmation of its structure.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), this compound exhibits distinct signals corresponding to the protons of the pyridine (B92270) ring, the bromomethyl group, and the methyl ester group. bldpharm.com The protons on the pyridine ring appear in the downfield region, which is characteristic of aromatic protons. bldpharm.com Specifically, the proton at the C2 position shows a doublet at approximately 9.13 ppm, the proton at the C6 position presents a doublet around 8.78 ppm, and the C4 proton appears as a triplet near 8.32 ppm. bldpharm.com

The methylene (B1212753) protons of the crucial bromomethyl (-CH₂Br) group are observed as a sharp singlet at approximately 4.50 ppm. bldpharm.com The singlet nature of this peak confirms the absence of adjacent protons. The three protons of the methyl ester (-OCH₃) group also appear as a distinct singlet further upfield, typically around 3.96 ppm. bldpharm.com Two-dimensional NMR techniques like COSY and HSQC can be used for more detailed analysis to unambiguously assign all proton and carbon signals, especially in complex derivatives.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.13 | d | 1H | Pyridine H-2 |

| 8.78 | d | 1H | Pyridine H-6 |

| 8.32 | t | 1H | Pyridine H-4 |

| 4.50 | s | 2H | -CH₂Br |

| 3.96 | s | 3H | -OCH₃ |

Solvent: CDCl₃. Data sourced from reference bldpharm.com.

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique used for this purpose. The mass spectrum of this compound is characterized by the presence of a pair of peaks for the protonated molecule [M+H]⁺, which is a direct consequence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). bldpharm.com

These isotopes have a near 1:1 natural abundance, resulting in two major peaks of almost equal intensity separated by two mass units. For this compound, which has a molecular formula of C₈H₈BrNO₂, the [M+H]⁺ signals are observed at m/z 230.0 and 232.0. bldpharm.com This distinctive isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further be used to confirm the exact mass to within a few parts per million, providing unequivocal evidence of the molecular formula.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (Mass/Charge Ratio) | Isotopic Pattern |

|---|---|---|

| [M+H]⁺ | 230.0 / 232.0 | ~1:1 ratio |

Technique: ESI-MS. Data sourced from reference bldpharm.com.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

While a specific spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from its structure and comparison to similar compounds like methyl nicotinate (B505614). nist.gov A strong absorption band is anticipated around 1720-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching of the ester would appear in the 1250-1300 cm⁻¹ region.

Vibrations associated with the aromatic pyridine ring are expected to produce several bands, including C=C and C=N stretching in the 1400-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The presence of the bromomethyl group would be confirmed by a C-Br stretching vibration, which typically appears in the lower frequency range of 600-700 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2950 | Aliphatic C-H (methyl) | Stretch |

| ~1730 | Ester C=O | Stretch |

| ~1600-1400 | Pyridine C=C, C=N | Stretch |

| ~1300-1250 | Ester C-O | Stretch |

| ~700-600 | C-Br | Stretch |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. High-performance liquid chromatography and thin-layer chromatography are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the purity of this compound and for analyzing reaction mixtures. mdpi.com Reversed-phase HPLC is typically employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. mdpi.com

A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water. rsc.org Detection is usually performed using a UV detector, as the pyridine ring in the molecule absorbs UV light strongly. libretexts.org An HPLC-MS system can also be utilized for impurity analysis, providing both retention time data and mass identification of any byproducts or unreacted starting materials. For instance, the stability of the related compound methyl nicotinate has been effectively studied using HPLC, where its degradation to nicotinic acid was monitored over time. libretexts.org

Table 4: Typical HPLC Conditions for Analysis of Nicotinate Esters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water mixture |

| Detection | UV (e.g., at 263 nm) |

| Flow Rate | ~1.0-1.5 mL/min |

These are general conditions based on methods for related compounds. rsc.orglibretexts.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of the synthesis of this compound and to determine the optimal conditions for its purification by column chromatography. sigmaaldrich.comrsc.org

For a compound of moderate polarity like this compound, silica (B1680970) gel plates are used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). A common eluent system for the purification of this compound is a 1:1 mixture of hexane and ethyl acetate. After developing the plate, the spots can be visualized under UV light (at 254 nm), where the aromatic pyridine ring will absorb the light and appear as a dark spot. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and TLC system. libretexts.org

Table 5: Typical TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel plate (e.g., Silica Gel 60 F₂₅₄) |

| Mobile Phase | Hexane:Ethyl Acetate (1:1 v/v) |

| Visualization | UV light (254 nm) |

Data derived from purification methods described in reference .

Column Chromatography (e.g., Silica Gel)

Column chromatography, particularly using silica gel as the stationary phase, is a fundamental technique for the purification of this compound from reaction mixtures. nih.gov Silica gel, a porous form of silicon dioxide, serves as the adsorbent (the stationary phase). nih.gov The principle of separation relies on the differential adsorption of the components of a mixture onto the silica gel. nih.gov

In a typical laboratory setting, the crude product containing this compound is dissolved in a minimal amount of solvent and loaded onto the top of a glass column packed with a slurry of silica gel in a non-polar solvent. nih.govsigmaaldrich.com An eluting solvent, or mobile phase, is then passed through the column. nih.gov The choice of eluent is critical and is often a mixture of solvents. The polarity of the eluent is carefully optimized to achieve effective separation. For compounds like this compound and its precursors, a common mobile phase consists of a mixture of ethyl acetate (EA) and petroleum ether (PE) or hexane. nih.gov

The separation occurs as the components travel down the column at different rates depending on their polarity and interaction with the stationary phase. nih.gov Less polar compounds tend to travel faster with the non-polar mobile phase, while more polar compounds are retained longer by the polar silica gel. researchgate.net In the purification of related nicotinic acid esters, specific eluent ratios have been documented. For instance, a mixture of ethyl acetate and petroleum ether in a 1:12 ratio has been successfully used to isolate a final product after synthesis. nih.gov The fractions are collected as they exit the column and are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure desired compound.

Table 1: Example Conditions for Column Chromatography Purification

| Parameter | Description | Source |

| Stationary Phase | Silica Gel | nih.govnih.gov |

| Mobile Phase (Eluent) | Ethyl Acetate / Petroleum Ether (EA/PE) | nih.gov |

| Example Eluent Ratio | 1:12 (EA:PE) | nih.gov |

| Application | Purification of nicotinic acid ester derivatives from reaction mixtures. | sigmaaldrich.comnih.gov |

This table presents example conditions based on the purification of related compounds, as specific documented parameters for this compound can vary based on the crude mixture's composition.

Crystallographic Analysis of Derivatives

As of the current literature review, specific single-crystal X-ray diffraction data for derivatives of this compound is not widely available in public databases. This type of analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid and would provide invaluable information on bond lengths, bond angles, and intermolecular interactions of any synthesized derivative.

While crystallographic data for the direct derivatives of this compound is scarce, analysis of structurally similar bromomethyl-substituted aromatic compounds reveals the types of interactions that could be expected. For instance, studies on 3,5-bis(bromomethyl)phenyl acetate have shown the presence of Br⋯Br halogen bonds and C—H⋯O hydrogen bonds, which dictate the molecular packing in the crystal lattice. nih.gov Should crystallographic data for a derivative of this compound become available, it would be crucial for unequivocally confirming its molecular structure and understanding its solid-state properties.

常见问题

Q. What are the standard synthetic routes for Methyl 5-(bromomethyl)nicotinate, and how are reaction conditions optimized for reproducibility?

Methodological Answer: The compound is typically synthesized via radical bromination of methyl 5-methylnicotinate using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under argon, catalyzed by benzoyl peroxide (BPO) at reflux (48–80°C) for 5–10 hours . Key steps include:

- Reagent Ratios : NBS (1.1–1.2 equiv) relative to the methylnicotinate precursor.

- Purification : Flash chromatography (hexane:EtOAc 1:1) yields a white solid with ~51% purity .

- Critical Parameters : Strict inert atmosphere (argon) to prevent side reactions and precise control of reflux temperature to avoid over-bromination.

Q. How is this compound characterized, and what spectroscopic benchmarks are used for validation?

Methodological Answer: Characterization relies on ¹H/¹³C NMR and ESI-MS :

- ¹H NMR (CDCl₃): Peaks at δ 9.13 (d, J=2.0 Hz), 8.78 (d, J=2.2 Hz), 8.32 (t, J=2.2 Hz) confirm pyridine ring protons. The bromomethyl group appears at δ 4.50 (s, 2H), and the methoxy group at δ 3.96 (s, 3H) .

- ESI-MS : [M+H]⁺ at m/z 230.0/232.0 (1:1 ratio for ⁷⁹Br/⁸¹Br isotopes) .

- Validation Tip : Compare data with Sigma-Aldrish commercial samples (if available) to resolve ambiguities in splitting patterns .

Advanced Research Questions

Q. How can researchers troubleshoot low yields or side products in the bromination step?

Methodological Answer: Common issues and solutions:

- Low Conversion : Increase NBS stoichiometry (up to 1.5 equiv) or extend reaction time (12–15 h).

- Side Products (e.g., Dibromination) : Monitor reaction progress via TLC (hexane:EtOAc 1:1). If dibrominated derivatives form, reduce NBS to 1.05 equiv and lower reflux temperature to 40°C.

- Radical Initiator Efficiency : Replace BPO with AIBN (10% equiv) for faster initiation, as shown in .

Data Contradiction Analysis :

reports 51% yield, while commercial sources () imply higher scalability. Discrepancies may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or trace moisture in reagents .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer: The bromomethyl group is hydrolytically sensitive. For long-term stability:

- Storage Conditions : Keep under anhydrous conditions (argon atmosphere) at –20°C in dark glass vials.

- Solvent Compatibility : Avoid polar protic solvents (e.g., water, methanol). Use dry dichloromethane (DCM) or acetonitrile for dissolution.

- Decomposition Signs : Discoloration (yellow to brown) or new NMR peaks near δ 4.8–5.0 (hydrolysis to hydroxymethyl derivative) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

Methodological Answer:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift pyridine proton signals. Re-measure in CDCl₃ for direct comparison with literature .

- Impurity Analysis : Use HPLC-MS to detect trace succinimide (byproduct of NBS) or unreacted starting material.

- Advanced Techniques : 2D NMR (COSY, HSQC) to assign coupling patterns unambiguously. For example, the triplet at δ 8.32 () arises from coupling between H-4 and H-6 protons on the pyridine ring .

Q. How is this compound utilized in synthesizing biomimetic reagents or polymer precursors?

Methodological Answer: The bromomethyl group serves as a reactive handle for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura):

- Example Application : Synthesis of spin-labeled glycans by reacting with TEMPO derivatives to study free-radical interactions in biological systems .

- Optimization Tip : Use Pd(PPh₃)₄ catalyst and anhydrous DMF for Suzuki couplings to minimize debromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。